molecular formula C5H8ClNO2S B13718221 4,5-Di(hydroxymethyl)thiazole Hydrochloride

4,5-Di(hydroxymethyl)thiazole Hydrochloride

Cat. No.: B13718221
M. Wt: 181.64 g/mol
InChI Key: NBMKOZFOWQGORO-UHFFFAOYSA-N
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Description

4,5-Di(hydroxymethyl)thiazole Hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of two hydroxymethyl groups attached to the thiazole ring, along with a hydrochloride group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di(hydroxymethyl)thiazole Hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: The hydroxymethyl groups in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form thiazole derivatives with reduced functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

4,5-Di(hydroxymethyl)thiazole Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Di(hydroxymethyl)thiazole Hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The hydrochloride group improves the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

    Thiazole: The parent compound with a simple thiazole ring structure.

    4-Methyl-5-(β-hydroxyethyl)-thiazole: A thiazole derivative with a hydroxymethyl group and a methyl group.

    Thiazolo[5,4-d]thiazole: A fused thiazole derivative with unique photophysical properties.

Uniqueness: 4,5-Di(hydroxymethyl)thiazole Hydrochloride is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and binding properties. The hydrochloride group further improves its solubility and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H8ClNO2S

Molecular Weight

181.64 g/mol

IUPAC Name

[5-(hydroxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride

InChI

InChI=1S/C5H7NO2S.ClH/c7-1-4-5(2-8)9-3-6-4;/h3,7-8H,1-2H2;1H

InChI Key

NBMKOZFOWQGORO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CO)CO.Cl

Origin of Product

United States

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